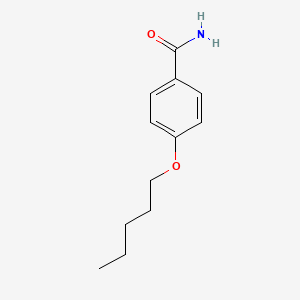
4-(pentyloxy)Benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentyloxy)Benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)Benzamide typically involves the condensation of 4-(pentyloxy)benzoic acid with an amine. One common method is the direct condensation of the carboxylic acid and amine in the presence of a catalyst. For instance, diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient catalyst for this reaction . This method is advantageous due to its high yield, eco-friendliness, and the use of ultrasonic irradiation as a green technology.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. these conditions may not be suitable for all functionalized molecules. Therefore, alternative methods such as the use of green catalysts and ultrasonic irradiation are being explored to improve efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pentyloxy)Benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-(Pentyloxy)Benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(pentyloxy)Benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to inhibit enzymes such as casein kinase II and trypsin, which play roles in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Ethenzamide: An analgesic with a similar structure.
Salicylamide: Another analgesic with anti-inflammatory properties.
Moclobemide: An antidepressant that shares the benzamide core structure.
Uniqueness
4-(Pentyloxy)Benzamide is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and potential applications. This structural modification can enhance the compound’s solubility, reactivity, and biological activity compared to other benzamide derivatives.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-pentoxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H2,13,14) |
Clé InChI |
GSYPSPBOERIZHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


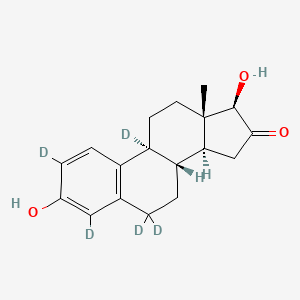
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)
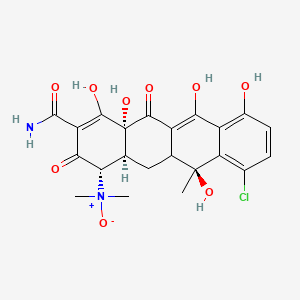


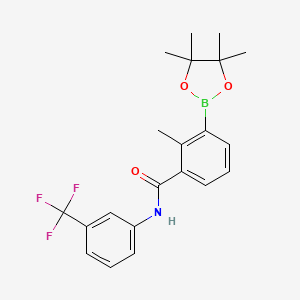
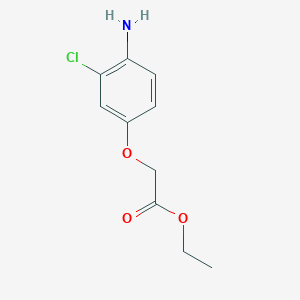
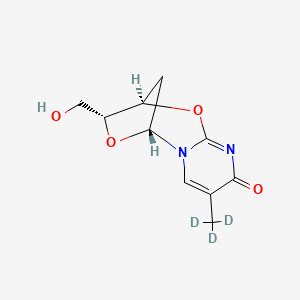
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)


![(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel](/img/structure/B13863686.png)
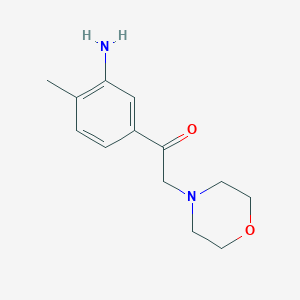
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)
